5-bromo-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]furan-2-carboxamide
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Overview
Description
5-bromo-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]furan-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a bromine atom, a furan ring, and a triazine moiety, making it a versatile molecule for various chemical reactions and applications.
Mechanism of Action
Target of Action
Compounds with similar structures have been used in suzuki–miyaura coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Mode of Action
It may be involved in reactions similar to the suzuki–miyaura coupling . In such reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The suzuki–miyaura coupling reaction, which this compound may be involved in, is a key process in the synthesis of various organic compounds . This reaction can lead to the formation of new carbon–carbon bonds, which can significantly alter the structure and function of organic molecules .
Result of Action
The potential involvement of this compound in suzuki–miyaura coupling reactions suggests that it could play a role in the formation of new carbon–carbon bonds in organic molecules . This could lead to significant changes in the structure and function of these molecules.
Action Environment
The suzuki–miyaura coupling reactions, which this compound may be involved in, are known to be influenced by various factors, including the nature of the organic groups involved, the presence of a palladium catalyst, and the reaction conditions .
Biochemical Analysis
Biochemical Properties
The compound, 5-bromo-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]furan-2-carboxamide, is commonly used for the activation of carboxylic acids, particularly for amide synthesis This suggests that it may interact with enzymes and proteins involved in these biochemical reactions
Molecular Mechanism
It is known to form carboxylic acid derivatives through a typical mechanism involving the activation of the starting carboxylic acid followed by nucleophilic attack by another molecule
Metabolic Pathways
It is known to be involved in the activation of carboxylic acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]furan-2-carboxamide typically involves multiple steps. One common method includes the reaction of 5-bromo-2-furoic acid with 4,6-dimethoxy-1,3,5-triazine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and N-methylmorpholine (NMM). The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]furan-2-carboxamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Condensation Reactions: The triazine moiety can participate in condensation reactions with amines and alcohols.
Oxidation and Reduction Reactions: The furan ring can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium cyanide, and various amines.
Condensation Reactions: Reagents such as DCC, NMM, and THF are commonly used.
Oxidation and Reduction Reactions: Reagents like hydrogen peroxide, sodium borohydride, and palladium catalysts are employed.
Major Products Formed
Substitution Reactions: Products include azido, cyano, and amino derivatives.
Condensation Reactions: Products include amides and esters.
Oxidation and Reduction Reactions: Products include oxidized or reduced furan derivatives.
Scientific Research Applications
5-bromo-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]furan-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of advanced materials and catalysts.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4,6-dimethoxy-1,3,5-triazine: Similar triazine structure but with a chlorine atom instead of bromine.
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: Contains a similar triazine moiety but with a different substituent.
Uniqueness
5-bromo-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]furan-2-carboxamide is unique due to the combination of its bromine atom, furan ring, and triazine moiety. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound for diverse scientific applications .
Properties
IUPAC Name |
5-bromo-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN4O4/c1-18-10-14-8(15-11(16-10)19-2)5-13-9(17)6-3-4-7(12)20-6/h3-4H,5H2,1-2H3,(H,13,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTGVNGFIKXKPTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)CNC(=O)C2=CC=C(O2)Br)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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